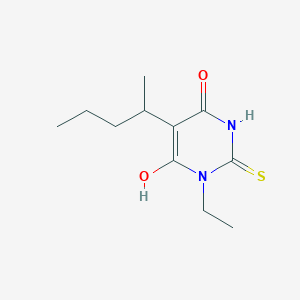
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone, also known as EHT 1864, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been shown to inhibit Rho family GTPases, which are critical signaling proteins involved in several cellular processes such as cell migration, proliferation, and differentiation. In
Mechanism of Action
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 inhibits Rho family GTPases by binding to their active site, preventing them from interacting with downstream effectors. Rho family GTPases are involved in several cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting Rho family GTPases, this compound 1864 can modulate cellular processes such as cell migration, proliferation, and differentiation, which are critical steps in disease progression.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 1864 inhibits cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 sensitizes cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 improves cardiac function and reduces cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. Additionally, this compound 1864 has been extensively studied, and its mechanism of action is well understood. However, this compound 1864 also has some limitations. It can be toxic at high concentrations, and its effects may not be specific to Rho family GTPases, as it can also inhibit other proteins.
Future Directions
There are several future directions for the study of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to understand the specific effects of this compound 1864 on Rho family GTPases and its downstream effectors. Finally, the development of more specific inhibitors of Rho family GTPases may provide new insights into their role in disease progression.
Synthesis Methods
The synthesis of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 involves several steps. The starting material is 2-amino-4,6-dimethylpyrimidine, which is reacted with ethyl acetoacetate and thionyl chloride to form the corresponding ethyl 2-(2-chloro-4,6-dimethylpyrimidin-5-yl)acetate. This intermediate is then reacted with sodium hydrosulfide and 1-methylbutyl bromide to form this compound 1864.
Scientific Research Applications
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound 1864 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-ethyl-6-hydroxy-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-6-7(3)8-9(14)12-11(16)13(5-2)10(8)15/h7,15H,4-6H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKZIQDACSBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N(C(=S)NC1=O)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)

![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
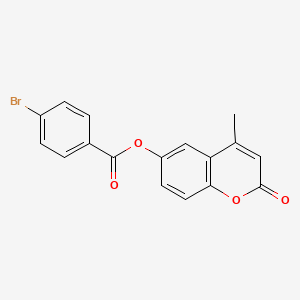
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)
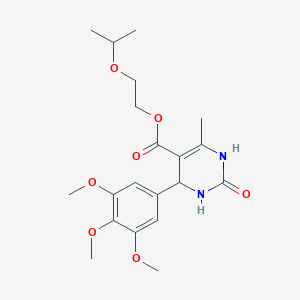

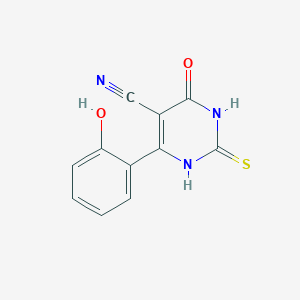
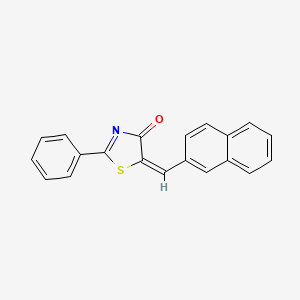
![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)